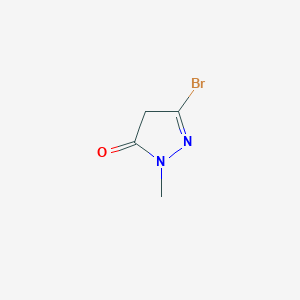![molecular formula C8H8O2 B3275425 6,7-dihydrocyclopenta[c]pyran-3(5H)-one CAS No. 6249-24-7](/img/structure/B3275425.png)
6,7-dihydrocyclopenta[c]pyran-3(5H)-one
Übersicht
Beschreibung
6,7-dihydrocyclopenta[c]pyran-3(5H)-one is a heterocyclic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is also known as DHCPO and is synthesized through various methods, including the Robinson annulation reaction. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Alkyl-5H-6,7-dihydrocyclopenta[b]pyrazines, related to 6,7-dihydrocyclopenta[c]pyran-3(5H)-one, are synthesized via condensation of cyclopentenolones with alkylenediamines or aliphatic α-diketones, followed by dehydrogenation. These compounds find application in the study of their NMR, mass, and IR spectra (Flament, Sonnay, & Ohloff, 1973).
- 5,6-Dihydro-2H-pyran-2-ones, a class similar to this compound, are known for their biological and pharmacological activities, including antitumor and antimicrobial properties. They serve as chemical intermediates in the synthesis of various organic compounds (Eskandari & Rafieian-kopaei, 2016).
Biological Activities
- The compound 6,7-Dihydrocyclopenta[b]pyran-2,5-dione exhibits potential for transformation into fused pyridine-2(1H)-ones, which demonstrates its utility in the development of pharmacologically active heterocyclic compounds (Trebše et al., 1997).
- Pyrans, including those related to this compound, are notable for their presence in natural compounds with significant biological activities. The synthesis of these structures via metal-catalyzed intramolecular cyclizations is a key area of study (Varela & Saá, 2016).
Synthetic Applications
- Synthesis of hexahydro-6-hydroxy-7-methylcyclopenta[c]pyran-3(1H)-one from 6,7-dihydrocyclopenta-1,3-dioxin-5(4H)-one demonstrates the chemical versatility and potential applications of this compound in organic synthesis (Ohba, Haneishi, & Fujii, 1996).
- The compound 6,7-dihydro-5H-cyclopenta[b] pyridine, closely related to this compound, is used in pharmaceutical research, antimicrobial applications, and synthesis of various chemical agents, illustrating the diverse applications of this chemical family (Fu Chun, 2007).
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-4-6-2-1-3-7(6)5-10-8/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTIGFZVCKVSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)OC=C2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,6-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3275344.png)
![Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate](/img/structure/B3275346.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde](/img/structure/B3275353.png)





![2-Benzyl-1,2-diazabicyclo[2.2.2]octane](/img/structure/B3275392.png)




